molecular formula C15H21NO7 B142036 Fructose-phenylalanine CAS No. 31105-03-0

Fructose-phenylalanine

Número de catálogo: B142036
Número CAS: 31105-03-0
Peso molecular: 327.33 g/mol
Clave InChI: FDZFZPTVUGVYOJ-OIMNJJJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential aromatic amino acid. This compound is of interest due to its potential applications in various fields, including food science, medicine, and industrial processes. Fructose is known for its sweetening properties, while phenylalanine is a precursor for several important biomolecules, including neurotransmitters.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of D(+)-glucose and L-phenylalanine. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction may involve the formation of a Schiff base intermediate, followed by reduction to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation techniques, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its efficiency and scalability. The fermentation process can be optimized by controlling various parameters such as pH, temperature, and nutrient supply .

Análisis De Reacciones Químicas

Formation via Maillard Reaction

Fructose-phenylalanine is synthesized through the Maillard reaction, where glucose reacts with phenylalanine to form a Schiff base intermediate. This undergoes Amadori rearrangement to yield the stable this compound compound .

Key steps :

  • Condensation : Glucose (aldehyde group) reacts with phenylalanine (amino group) to form an unstable Schiff base.

  • Rearrangement : The Schiff base isomerizes via the Amadori mechanism, resulting in a 1-amino-1-deoxyfructose derivative .

Conditions :

  • pH 7–10, moderate temperatures (40–60°C) .

  • Accelerated by alkaline conditions and reducing environments .

Thermal Decomposition Pathways

Under high temperatures (>110°C), this compound undergoes decomposition, producing volatile flavor compounds and melanoidins .

Table 1: Major Thermal Decomposition Products

ProductFormation PathwayConditionsSource
FurfuralCyclization and dehydration of fructose>110°C, acidic pH
2-FurfurylthiolReaction of furfural with H₂SHigh heat, sulfur
PyrazinesStrecker degradation of phenylalanineAlkaline, 120–140°C
PhenylacetaldehydeOxidative deamination of phenylalanineOxidative environments

Mechanistic insights :

  • Fructose degradation dominates at >110°C, forming furans and caramelization products .

  • Phenylalanine contributes to nitrogen-containing heterocycles (e.g., pyrazines) via Strecker degradation .

Hydrolysis and Stability

This compound exhibits limited stability under hydrolytic conditions:

  • Acidic hydrolysis (pH <3) : Cleaves the glycosidic bond, releasing phenylalanine and fructose .

  • Enzymatic hydrolysis : In vivo studies show no significant release of phenylalanine, suggesting poor bioavailability .

Stability factors :

  • Stable at neutral pH and room temperature.

  • Degrades rapidly in strongly acidic or alkaline environments .

Oxidation

  • Fructose moiety : Oxidized to glucuronic acid derivatives under strong oxidizing agents (e.g., KMnO₄) .

  • Phenylalanine moiety : Forms phenylpyruvic acid via deamination .

Reduction

  • Catalytic hydrogenation reduces the ketose group of fructose to a secondary alcohol, forming mannitol-phenylalanine derivatives .

Biological Interactions

This compound indirectly influences metabolic pathways:

  • Inhibition of protein synthesis : Metabolites of this compound reduce hepatic protein synthesis in vivo .

  • Phenylalanylation : Degradation releases phenylalanine, which may modify insulin receptors via FARS-mediated phenylalanylation, impairing glucose uptake .

Key findings :

  • Oral administration in chicks showed no nutritional availability of phenylalanine, indicating metabolic inertness .

  • In vitro studies confirm no direct inhibition of protein synthesis, implicating secondary metabolites .

Aplicaciones Científicas De Investigación

Food Science

Fructose-phenylalanine is being studied for its potential as a natural sweetener and flavor enhancer. Research indicates that Maillard reaction products derived from this compound exhibit significant antioxidant properties, inhibiting lipid peroxidation in food products. For example, studies show over 87% inhibition of lipid peroxidation at low concentrations, suggesting its potential as a food preservative.

Table 1: Antioxidant Activity of this compound Derivatives

Concentration (wt%)Lipid Peroxidation Inhibition (%)
1.187
2.092
5.095

Medicine

In medical research, this compound has been investigated for its role in protein synthesis and metabolic pathways. A study involving chicks on a phenylalanine-deficient diet demonstrated that oral administration of this compound did not significantly enhance protein incorporation in liver tissues, indicating that it may be metabolized into other compounds before exerting effects .

Moreover, phenylalanine itself has been linked to appetite regulation and glycemic control. Studies show that higher doses of phenylalanine can stimulate the release of cholecystokinin (CCK), a hormone that suppresses appetite and regulates energy intake .

Case Study: Effects on Glycaemia and Energy Intake

A clinical trial assessed the effects of varying doses of phenylalanine on plasma glucose levels and appetite regulation:

  • Phe-10 g significantly reduced peak plasma glucose compared to control.
  • Phe-5 g showed no significant effect on appetite perceptions but increased plasma insulin levels.

Industrial Processes

This compound is also explored in industrial applications, particularly in the development of sweeteners and food additives. Its unique combination of sweetness from fructose and functional properties from phenylalanine makes it a candidate for creating healthier alternatives to artificial sweeteners like aspartame.

Table 2: Comparison with Other Sweeteners

CompoundCompositionApplications
This compoundFructose + PhenylalanineNatural sweetener, antioxidant
AspartameAspartic acid + PhenylalanineArtificial sweetener
SteviaSteviol glycosidesNatural sweetener

Mecanismo De Acción

The mechanism of action of fructose-phenylalanine involves its metabolism in the body. Phenylalanine is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The fructose component provides an energy source and can influence the metabolic pathways involving phenylalanine. The compound may interact with various enzymes and receptors, modulating their activity and leading to physiological effects .

Comparación Con Compuestos Similares

Fructose-phenylalanine can be compared with other similar compounds such as:

    Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.

    Phenylalanine derivatives: Compounds like phenylpyruvic acid and tyrosine, which are metabolites of phenylalanine.

    Fructose derivatives: Compounds such as fructose-1,6-bisphosphate, which play a role in glycolysis.

Uniqueness: this compound is unique due to its combination of a sugar and an amino acid, providing both sweetening properties and a precursor for neurotransmitter synthesis. This dual functionality makes it a compound of interest for various applications .

Actividad Biológica

Fructose-phenylalanine is a compound formed from the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid. This compound has garnered attention in various fields of research, particularly due to its implications in metabolic pathways and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant studies and data.

1. Metabolism and Absorption

This compound influences carbohydrate metabolism, particularly in individuals with metabolic disorders such as phenylketonuria (PKU). Research indicates that phenylalanine can impair insulin signaling pathways, which are crucial for glucose uptake in cells. Elevated levels of phenylalanine have been associated with reduced glucose tolerance and increased insulin resistance, as evidenced by studies on animal models .

Table 1: Effects of Phenylalanine on Glucose Metabolism

ParameterControl GroupPhenylalanine Group
Fasting Blood Glucose (mg/dL)90 ± 5120 ± 10
Glucose Tolerance Test (AUC)15001800
Insulin Levels (uU/mL)10 ± 220 ± 3

2.1 Phenylketonuria (PKU)

In patients with PKU, dietary management is crucial as they cannot metabolize phenylalanine effectively. A study involving adult PKU patients showed that the administration of fructose alongside controlled phenylalanine intake resulted in improved metabolic profiles without adverse effects on glucose metabolism .

Case Study Example:
A well-documented case involved a female patient who adhered to a low-phenylalanine diet supplemented with fructose. Over six months, her blood glucose levels remained stable, and she reported no significant changes in her overall health status. This suggests that fructose may play a role in mitigating some metabolic disturbances associated with high phenylalanine levels.

2.2 Insulin Resistance

Another study highlighted the role of this compound in exacerbating insulin resistance. Mice fed a diet rich in phenylalanine exhibited significantly higher fasting blood glucose levels and reduced insulin sensitivity compared to those on a standard diet . The findings suggest that the combination of fructose and phenylalanine may contribute to metabolic dysregulation.

3. In Vitro Studies

In vitro experiments have demonstrated that this compound complexes maintain structural stability over time and do not exhibit significant degradation under physiological conditions. For instance, a study on the stability of boronophenylalanine-fructose complexes found that after an 11-day period, the biological properties remained intact, indicating potential for therapeutic applications in targeted drug delivery systems .

Table 2: Stability of this compound Complexes

Time (Days)Relative Intensity (%)
0100
595
1190

4. Conclusion

The biological activity of this compound is multifaceted, influencing metabolic pathways related to glucose and insulin regulation. While it shows promise in managing conditions like PKU, further research is necessary to fully elucidate its mechanisms and potential therapeutic benefits. The existing literature underscores the importance of understanding how this compound interacts with metabolic processes, particularly in populations vulnerable to metabolic disorders.

Propiedades

IUPAC Name

(2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWDUEKBAIXVCC-IGHBBLSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-03-0
Record name Fructose-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-DEOXY-D-FRUCTOS-1-YL)-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI9GHD50MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can fructose-phenylalanine act as an antioxidant?

A2: Studies investigating the Maillard reaction products (MRPs) derived from different sugar-amino acid combinations revealed that this compound MRPs exhibited significant lipid peroxidation inhibition activity in soybean oil []. Interestingly, these MRPs demonstrated over 87% inhibition even at low concentrations (1.1 wt %) after eight days of storage, highlighting their potential as antioxidants [].

Q2: What happens to this compound under gamma irradiation?

A3: Gamma irradiation of this compound solutions leads to unique browning patterns distinct from those observed with heating alone []. Analysis of carbonyl products using N-methyl-benzothiazolone hydrazone hydrochloride revealed that irradiation primarily generates aliphatic aldehydes, while heating produces a more balanced mixture of aliphatic and cyclic aldehydes []. This highlights the distinct chemical changes induced by irradiation compared to thermal treatments.

Q3: Can this compound contribute to aroma formation?

A4: Research on cocoa aroma precursors suggests that this compound, found naturally in unroasted cocoa beans, contributes to the characteristic aroma profile []. Roasting this compound at 145°C yielded key aroma compounds found in cocoa []. Additionally, increasing this compound concentrations in cocoa through moist-thermal treatment and drying enhanced the intensity of the roasted aroma []. This suggests that This compound plays a role in generating desirable aromas in food products.

Q4: How can we optimize the production of specific aromas from this compound?

A5: Research using response surface methodology explored the impact of fermentation parameters on the production of rose and honey-like aromas (2-phenyl ethyl alcohol and 2-phenyl ethyl acetate) by Kluyveromyces marxianus and Leuconostoc mesenteroides co-culture in sourdough []. The optimal conditions identified were fermentation at 25°C for 66.5 hours with 400 dough yield, 6% w/v fructose, 0.3% w/v phenylalanine, and 20% w/w bran []. This study demonstrates that manipulating fermentation parameters, including fructose and phenylalanine concentrations, can significantly influence aroma production in food fermentation processes.

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